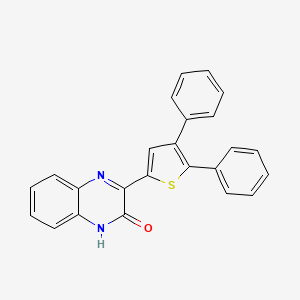![molecular formula C19H24N4O2S B4941951 3-[4-methyl-3-(1-pyrrolidinylsulfonyl)phenyl]-6-(1-pyrrolidinyl)pyridazine](/img/structure/B4941951.png)
3-[4-methyl-3-(1-pyrrolidinylsulfonyl)phenyl]-6-(1-pyrrolidinyl)pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-methyl-3-(1-pyrrolidinylsulfonyl)phenyl]-6-(1-pyrrolidinyl)pyridazine, also known as MPSP, is a pyridazine compound that has been studied for its potential use as a therapeutic agent. This compound has been shown to have promising results in various scientific research applications, including cancer treatment and neuroprotection.
Mécanisme D'action
The mechanism of action of 3-[4-methyl-3-(1-pyrrolidinylsulfonyl)phenyl]-6-(1-pyrrolidinyl)pyridazine is not fully understood. However, it has been suggested that 3-[4-methyl-3-(1-pyrrolidinylsulfonyl)phenyl]-6-(1-pyrrolidinyl)pyridazine may inhibit the activity of certain enzymes, such as tyrosine kinases, which are involved in cell growth and proliferation.
Biochemical and Physiological Effects:
3-[4-methyl-3-(1-pyrrolidinylsulfonyl)phenyl]-6-(1-pyrrolidinyl)pyridazine has been shown to have several biochemical and physiological effects. In addition to its anti-cancer and neuroprotective properties, 3-[4-methyl-3-(1-pyrrolidinylsulfonyl)phenyl]-6-(1-pyrrolidinyl)pyridazine has been shown to have anti-inflammatory effects and to inhibit the formation of reactive oxygen species.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-[4-methyl-3-(1-pyrrolidinylsulfonyl)phenyl]-6-(1-pyrrolidinyl)pyridazine in lab experiments is its ability to inhibit the growth of various cancer cell lines. Additionally, 3-[4-methyl-3-(1-pyrrolidinylsulfonyl)phenyl]-6-(1-pyrrolidinyl)pyridazine has been shown to have low toxicity in animal studies. However, one limitation of using 3-[4-methyl-3-(1-pyrrolidinylsulfonyl)phenyl]-6-(1-pyrrolidinyl)pyridazine in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for the study of 3-[4-methyl-3-(1-pyrrolidinylsulfonyl)phenyl]-6-(1-pyrrolidinyl)pyridazine. One area of interest is the development of new formulations of 3-[4-methyl-3-(1-pyrrolidinylsulfonyl)phenyl]-6-(1-pyrrolidinyl)pyridazine that improve its solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of 3-[4-methyl-3-(1-pyrrolidinylsulfonyl)phenyl]-6-(1-pyrrolidinyl)pyridazine and its potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Finally, more research is needed to determine the safety and efficacy of 3-[4-methyl-3-(1-pyrrolidinylsulfonyl)phenyl]-6-(1-pyrrolidinyl)pyridazine in human clinical trials.
Méthodes De Synthèse
The synthesis of 3-[4-methyl-3-(1-pyrrolidinylsulfonyl)phenyl]-6-(1-pyrrolidinyl)pyridazine involves several steps, including the condensation of 4-methyl-3-nitrobenzenesulfonyl chloride with pyrrolidine, followed by the addition of 2-amino-5-bromopyridine. The resulting compound is then reduced to form 3-[4-methyl-3-(1-pyrrolidinylsulfonyl)phenyl]-6-(1-pyrrolidinyl)pyridazine.
Applications De Recherche Scientifique
3-[4-methyl-3-(1-pyrrolidinylsulfonyl)phenyl]-6-(1-pyrrolidinyl)pyridazine has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, 3-[4-methyl-3-(1-pyrrolidinylsulfonyl)phenyl]-6-(1-pyrrolidinyl)pyridazine has been studied for its neuroprotective properties, as it has been shown to protect against neuronal damage caused by oxidative stress.
Propriétés
IUPAC Name |
3-(4-methyl-3-pyrrolidin-1-ylsulfonylphenyl)-6-pyrrolidin-1-ylpyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2S/c1-15-6-7-16(14-18(15)26(24,25)23-12-4-5-13-23)17-8-9-19(21-20-17)22-10-2-3-11-22/h6-9,14H,2-5,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNQKSBZVOOYIPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C=C2)N3CCCC3)S(=O)(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-Methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl]-6-(pyrrolidin-1-yl)pyridazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl [6-bromo-2-(4-chlorophenyl)-4-phenyl-3(4H)-quinazolinyl]acetate](/img/structure/B4941871.png)
![N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[3-(trifluoromethyl)phenyl]alaninamide](/img/structure/B4941873.png)
![5-{4-[2-(2,4-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4941879.png)
![3-chloro-4-[(1-{[(4S)-4-isopropenyl-1-cyclohexen-1-yl]methyl}-4-piperidinyl)oxy]-N-(2-methoxyethyl)benzamide](/img/structure/B4941897.png)
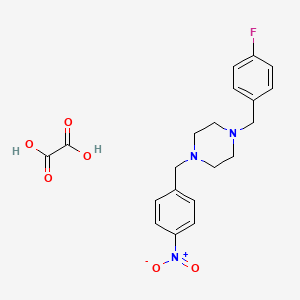
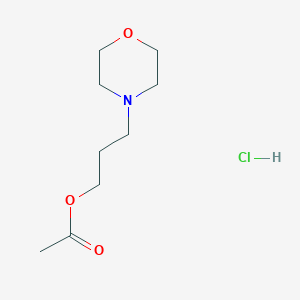
![2-chloro-6-ethoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methoxybenzenesulfonate](/img/structure/B4941914.png)
![4-methyl-N-[1-(4-morpholinylcarbonyl)propyl]benzenesulfonamide](/img/structure/B4941924.png)
![(4-methoxy-3-biphenylyl)[4-(methylthio)benzyl]amine](/img/structure/B4941925.png)
![ethyl (5-{3,5-dichloro-4-[(2-fluorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B4941933.png)
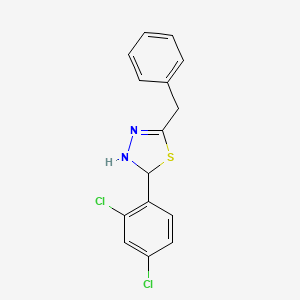
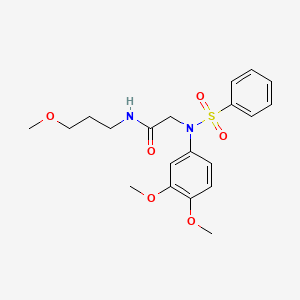
![2-bromo-N-[1-(4-morpholinylcarbonyl)-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B4941959.png)
